molecular formula C10H22Cl2N2 B1486264 N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride CAS No. 2204587-74-4

N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride

Cat. No. B1486264
M. Wt: 241.2 g/mol
InChI Key: LOPIANNCQWXLCZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is a compound with the CAS Number: 2445793-99-5 . It has a molecular weight of 235.16 . It is stored at 4 degrees Celsius and comes in powder form .


Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride” were not found, there are general methods for the synthesis of isoindole derivatives. For instance, a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino .


Molecular Structure Analysis

The InChI Code for “N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is 1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 235.16 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h8-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPIANNCQWXLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 2
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 3
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 4
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 5
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride

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